Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone
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Overview
Description
Pyridin-3-yl(3,9-diazaspiro[55]undecan-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a diazaspiro[55]undecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of pyridine-3-carboxaldehyde with a suitable amine, followed by cyclization and further functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling steps to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as a drug candidate for various diseases.
Industry: Its unique chemical properties make it suitable for use in material science and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone can be compared with other similar compounds, such as:
Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanol: A closely related compound with a hydroxyl group instead of a ketone.
Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)ethanone: Another analog with an ethanone group.
Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)amine: A compound with an amine group in place of the ketone.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(13-2-1-7-17-12-13)18-10-5-15(6-11-18)3-8-16-9-4-15/h1-2,7,12,16H,3-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUAZQQZTFWJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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